4-Bromo-1-benzothiophene-2-carboxamide

Vue d'ensemble

Description

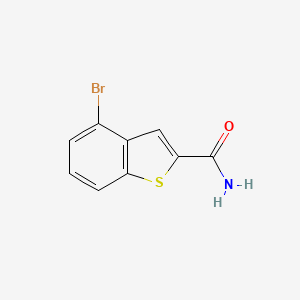

4-Bromo-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C9H6BrNOS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of benzothiophene followed by the introduction of a carboxamide group. One common method involves the following steps:

Bromination: Benzothiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Carboxylation: The brominated benzothiophene is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base such as potassium carbonate. This step introduces the carboxylic acid group.

Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide by reacting it with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Applications

One of the primary applications of 4-Bromo-1-benzothiophene-2-carboxamide is its role as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound functions as a selective cyclooxygenase-2 (COX-2) inhibitor, which is crucial for treating pain and inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

In animal models, the efficacy of this compound was evaluated using carrageenan-induced paw edema models. Results demonstrated significant reductions in paw swelling compared to control groups treated with standard analgesics like ibuprofen, indicating its potential as a safer alternative for managing inflammatory pain .

Antimalarial Activity

Another significant application of this compound is its activity against malaria. The compound acts as an inhibitor of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an enzyme critical for the survival of malaria parasites.

Research Findings

Studies have shown that derivatives of benzothiophene carboxamides exhibit potent antimalarial properties. Specifically, this compound has demonstrated IC50 values indicating effective inhibition of PfENR, making it a promising candidate for further development as an antimalarial agent .

Experimental Evidence

In vitro assays revealed that treatment with this compound led to significant reductions in parasite viability in cultured P. falciparum cells. In vivo studies also indicated improved survival rates in mice infected with malaria when treated with this compound compared to untreated controls .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Its ability to inhibit specific protein-protein interactions (PPIs) has been highlighted in studies focusing on cancer cell lines.

Mechanism and Efficacy

The compound's structure allows it to interfere with critical cellular pathways involved in tumor growth and metastasis. In vitro studies have reported that certain benzothiophene derivatives exhibit IC50 values as low as 1.6 μM against various cancer cell lines, indicating their potential as therapeutic agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Bromo-1-benzothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-1-benzothiophene-2-carboxamide

- 4-Fluoro-1-benzothiophene-2-carboxamide

- 4-Iodo-1-benzothiophene-2-carboxamide

Uniqueness

4-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets.

Activité Biologique

4-Bromo-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring, with a carboxamide functional group that enhances its pharmacological activity.

1. Antimicrobial Activity

One of the key areas of research for this compound is its antimicrobial properties. Studies have demonstrated that derivatives of benzothiophene exhibit inhibitory activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The compound has shown promising results in vitro, with IC50 values indicating significant growth inhibition at micromolar concentrations.

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Plasmodium falciparum (3D7 strain) | 1.0 ± 0.3 | Growth inhibition at trophozoite stage |

In a controlled study, treatment with this compound resulted in nearly 90% parasite death when administered during the trophozoite stage of the parasite's life cycle .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance, compounds structurally related to this compound have demonstrated significant growth inhibitory effects against several cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

These findings highlight the potential for developing this compound as a therapeutic agent in cancer treatment .

3. TRPV4 Modulation

Research has indicated that this compound acts as an antagonist to retinoid X receptors and may activate TRPV4 channels, which are implicated in calcium signaling pathways essential for various cellular processes . The modulation of TRPV4 can influence viral infectivity and cellular responses to stress, making this compound a candidate for further exploration in antiviral therapies.

Study on Malaria Treatment

In an experimental study involving mice infected with Plasmodium berghei ANKA, treatment with this compound significantly improved survival rates compared to control groups. Mice treated with doses of 5 mg/kg body weight exhibited the longest survival times (up to 24 days), demonstrating the compound's potential as an antimalarial agent .

Anticancer Efficacy

Another study assessed the anticancer efficacy of benzothiophene derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells through specific molecular pathways .

Propriétés

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDAQLCCPZXSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541560 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-86-7 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.